1-(3-Aminophenyl)-1,3-butanedione

Description

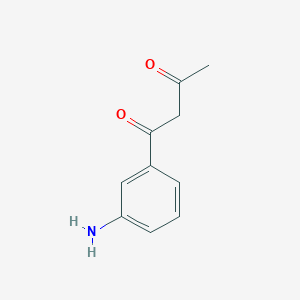

1-(3-Aminophenyl)-1,3-butanedione is a β-diketone derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the meta position. This compound belongs to a broader class of 1,3-butanediones, which are characterized by two ketone groups separated by a methylene bridge. The amino group introduces unique electronic and steric properties, making this compound of interest in organic synthesis, coordination chemistry, and materials science.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(3-aminophenyl)butane-1,3-dione |

InChI |

InChI=1S/C10H11NO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5,11H2,1H3 |

InChI Key |

TZHLUHDZBKYCJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents on the phenyl ring significantly influence the physical, chemical, and functional properties of 1,3-butanedione derivatives. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs): Halogens (-Br, -Cl) and trifluoromethyl (-CF₃) groups reduce electron density on the diketone moiety, stabilizing enol tautomers and enhancing acidity. This property is critical in metal-chelation applications .

- Heterocyclic Derivatives : Thienyl-substituted analogs exhibit distinct electronic properties due to sulfur’s polarizability, making them useful in optoelectronic materials .

Key Observations :

- Claisen Condensation : A common method for synthesizing 1,3-butanediones, involving base-catalyzed coupling of ketones with esters. Yields vary based on substituent steric/electronic effects (e.g., 39% for bromo-hydroxy vs. 89% for chlorophenyl derivatives) .

- Lithium-Based Reagents: LiHMDS (lithium hexamethyldisilazide) facilitates efficient enolate formation in acetylations, as seen in 1-phenyl-1,3-butanedione synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.